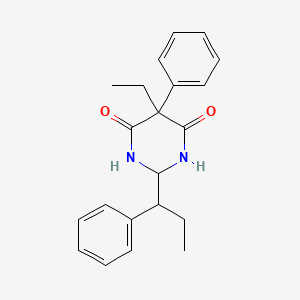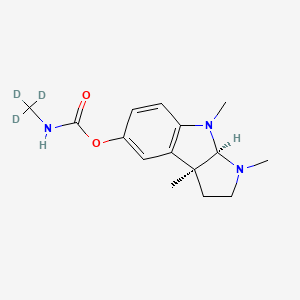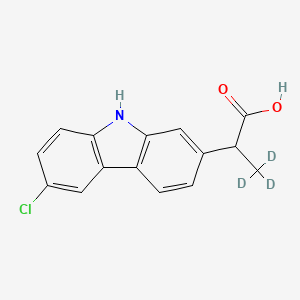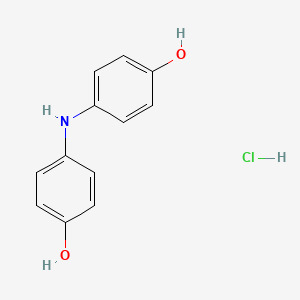
N-乙酰-d3金刚烷胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-d3 Adamantamine, also known as 1-Acetamidoadamantane-d3, is a deuterium-labeled derivative of N-Acetyl Adamantamine. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of N-Acetyl-d3 Adamantamine is C12H16D3NO, and it has a molecular weight of 196.30 g/mol .
科学研究应用
N-Acetyl-d3 Adamantamine has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in metabolic studies to understand the pharmacokinetics and metabolic pathways of adamantane derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
Target of Action
N-Acetyl-d3 Adamantamine, a deuterium-labeled variant of Amantadine , primarily targets several proteins and receptors in the body. The most plausible primary targets include aromatic amino acids decarboxylase, glial-cell derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . Other targets such as NMDA receptors, 5-HT3 receptors, and potassium channels could also play a role to a lesser extent .
Mode of Action
The mode of action of N-Acetyl-d3 Adamantamine is complex and multifaceted. It appears to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also exhibits NMDA receptor antagonistic effects . The compound’s interaction with its targets leads to changes in neurotransmitter levels and receptor activity, which can influence various physiological processes.
Pharmacokinetics
The pharmacokinetics of N-Acetyl-d3 Adamantamine, like its parent compound Amantadine, involves absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The molecular and cellular effects of N-Acetyl-d3 Adamantamine’s action are primarily observed in the nervous system due to its influence on neurotransmitter systems. It can potentially alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-d3 Adamantamine typically involves the acetylation of adamantamine with deuterated acetic anhydride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The crude product is then purified using techniques such as flash column chromatography over silica gel, employing a mixture of ethyl acetate and hexanes as the eluent .
Industrial Production Methods: Industrial production of N-Acetyl-d3 Adamantamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反应分析
Types of Reactions: N-Acetyl-d3 Adamantamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantanone derivatives, while reduction can produce adamantylamines .
相似化合物的比较
N-Acetyl Adamantamine: The non-deuterated version of N-Acetyl-d3 Adamantamine.
1-Acetamidoadamantane: Another derivative of adamantane with similar structural features.
Adamantanone: An oxidized form of adamantane with a ketone functional group.
Uniqueness: N-Acetyl-d3 Adamantamine is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracing in metabolic studies. This deuterium labeling also affects the pharmacokinetic and metabolic profiles of the compound, making it valuable for research applications .
属性
IUPAC Name |
N-(1-adamantyl)-2,2,2-trideuterioacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8(14)13-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3,(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVXYGJCDZPKGV-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
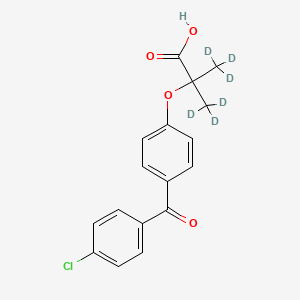

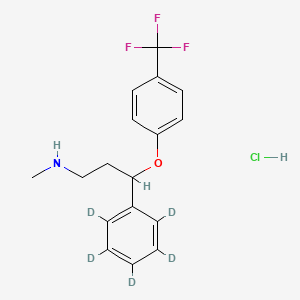
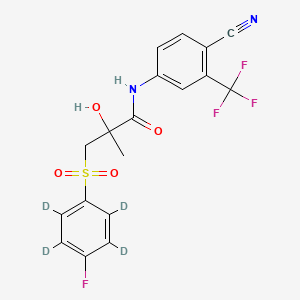

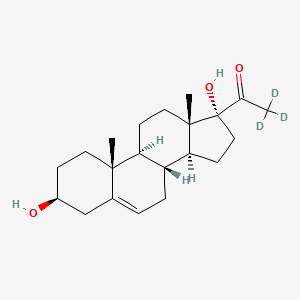
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
![1-[(1R)-3-Azido-1-phenylpropoxy]-2-methylbenzene](/img/structure/B563010.png)
